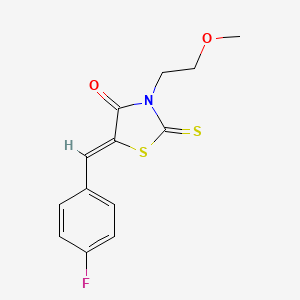

(5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S2/c1-17-7-6-15-12(16)11(19-13(15)18)8-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMABVGGZPOINR-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo group (C=S) in the thiazolidinone ring is susceptible to nucleophilic attack, enabling sulfur replacement reactions.

Key Reactions:

-

Sulfur/Nitrogen Displacement: Reaction with amines (e.g., secondary cyclic amines) under microwave irradiation replaces sulfur with nitrogen, forming 2-amino-1,3-thiazolidin-4-one derivatives. This reaction is critical for generating analogs with modified bioactivity .

-

Alkylation: Treatment with alkyl halides (e.g., methyl iodide) leads to S-alkylation, producing S-alkyl-thiazolidinones. Competing N-alkylation may occur but is minimized with optimized conditions.

Example Protocol (S/N Displacement):

| Parameter | Condition |

|---|---|

| Reactant | Piperidine or morpholine derivatives |

| Solvent | Acetic acid or DMF |

| Temperature | 80–120°C |

| Reaction Time | 10–30 minutes (microwave-assisted) |

| Yield | 62–98% |

Oxidation and Reduction Reactions

The thioxo group and exocyclic double bond participate in redox reactions.

Oxidation:

-

Thioxo to Oxo Conversion: Treatment with oxidizing agents (e.g., H₂O₂ or KMnO₄) converts C=S to C=O, yielding 2-oxo-thiazolidinone derivatives.

Reduction:

-

Double Bond Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the Z-configured benzylidene double bond, producing a saturated thiazolidinone analog.

Cycloaddition and Conjugation Reactions

The exocyclic double bond participates in cycloaddition reactions, enhancing structural complexity.

Diels-Alder Reaction:

-

Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts. The Z-configuration of the double bond directs regioselectivity .

Michael Addition:

-

The α,β-unsaturated ketone system undergoes Michael addition with nucleophiles (e.g., amines or thiols), yielding adducts with extended conjugation.

Functionalization of the Methoxyethyl Side Chain

The 2-methoxyethyl group undergoes ether cleavage and oxidation.

Demethylation:

-

Reaction with BBr₃ cleaves the methoxy group, generating a hydroxylated side chain. This modification enhances solubility and hydrogen-bonding capacity .

Oxidation to Carboxylic Acid:

-

Strong oxidants (e.g., K₂Cr₂O₇) convert the methoxyethyl group to a carboxylic acid, altering electronic properties.

Biological Activity-Driven Modifications

Structural tweaks are often guided by pharmacological goals:

Anticancer Optimization:

-

Introducing electron-withdrawing groups (e.g., -NO₂) at the benzylidene para-position enhances cytotoxicity. For example, fluorinated analogs show IC₅₀ values <1 µM in breast cancer (MCF-7) cells .

Table: Structure-Activity Relationship (SAR) Highlights

| Modification Site | Effect on Activity | Example IC₅₀ (µM) |

|---|---|---|

| Thioxo → Oxo | Reduced kinase inhibition | >10 |

| Methoxy → Hydroxy | Improved solubility, moderate IC₅₀ | 2.8 |

| Fluorobenzylidene → Chloro | Increased potency | 0.028 |

Stability and Degradation Pathways

The compound degrades under harsh conditions:

Hydrolytic Degradation:

-

Acidic or basic hydrolysis cleaves the thiazolidinone ring, producing thiourea and carboxylic acid fragments.

Photodegradation:

-

UV exposure induces [2+2] cycloaddition of the exocyclic double bond, forming dimeric products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one demonstrates potent activity against various bacterial strains. Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The fluorobenzylidene moiety is thought to enhance the compound's ability to interact with cellular targets involved in cancer progression.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. Its anti-inflammatory effects may be attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key findings include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with receptors that play critical roles in inflammation and cancer signaling pathways.

- Oxidative Stress Reduction : The compound may exert protective effects against oxidative stress, further supporting its potential as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including this compound. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A study conducted by researchers at a prominent university explored the anticancer effects of this compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent at C5 is critical for biological activity. Key analogues include:

Key Insight : The 4-fluoro group in the target compound balances electronic effects and lipophilicity, avoiding excessive hydrophobicity seen in bromo- or chloro-analogues .

Variations at the N3 Position

The N3 substituent modulates solubility and steric effects:

Physicochemical Data

| Compound Name | Melting Point (°C) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Not Reported | ~2.1 | Moderate (DMSO) |

| (5Z)-5-(4-Bromobenzylidene) [15] | >260 | 3.5 | Low |

| (5Z)-3-(2-Hydroxyethyl)-5-(2-nitrobenzylidene) [11a] | 251–253 | 2.8 | Moderate (Ethanol) |

| (5Z)-5-(4-Hydroxybenzylidene) [3e] | 256–258 | 1.9 | High (Water) |

Key Insight : The target compound’s 2-methoxyethyl group likely improves solubility over bromo- or nitro-substituted analogues while maintaining moderate lipophilicity .

Kinase Inhibition

- Target Compound: Not explicitly tested in evidence, but structurally related (5Z)-5-(4-hydroxybenzylidene)-3e (IC₅₀ = 0.028 µM for DYRK1A) suggests fluorine substitution may enhance potency.

- Analogues :

Antimicrobial and Anticancer Activity

- (5Z)-5-(3-Fluorobenzylidene) derivatives [6] show moderate anticancer activity (e.g., HCT116 cells).

- (5Z)-5-(4-Chlorobenzylidene) [15]: IC₅₀ = 1.3 µM against Chlorella vulgaris, outperforming bromo-analogues due to optimal lipophilicity .

Key Insight : Fluorine at the 4-position may optimize target engagement in both kinase and antimicrobial contexts compared to other halogens .

Biological Activity

(5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone core with various substituents that influence its biological activity. The presence of the fluorobenzylidene group and the methoxyethyl chain are critical for its pharmacological properties.

The biological activity of thiazolidin-4-one derivatives is often attributed to their ability to interact with multiple molecular targets. These interactions can lead to:

- Inhibition of enzymes such as cyclooxygenase, resulting in anti-inflammatory effects.

- Interference with DNA or protein interactions , contributing to anticancer and antimicrobial activities.

- Activation of signaling pathways involved in apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines (A549, SCC-15, SH-SY5Y, and CACO-2) demonstrated:

- Cytotoxicity : The compound reduced cell viability at micromolar concentrations.

- Reactive Oxygen Species (ROS) Production : It decreased ROS levels, suggesting a mechanism that may involve oxidative stress modulation.

- Apoptotic Induction : Increased caspase-3 activity indicated the compound's role in promoting apoptosis in cancer cells .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties through:

- Cyclooxygenase Inhibition : Similar to other thiazolidinones, it may inhibit COX enzymes, leading to reduced prostaglandin synthesis.

- Cytokine Modulation : Studies suggest that thiazolidinone derivatives can downregulate inflammatory cytokines, further supporting their therapeutic potential in inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

- Bacterial Inhibition : The compound showed promising results against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity.

- Biofilm Formation Inhibition : It effectively reduced biofilm formation in tested bacterial strains, which is crucial for treating chronic infections .

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazolidinone derivatives:

Q & A

Q. What are the standard synthetic routes for (5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via a Schiff base condensation reaction. A primary method involves reacting 4-fluorobenzaldehyde with 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one in the presence of ammonium acetate and acetic acid under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, followed by cyclization to form the thiazolidinone ring. Solvent choice (e.g., ethanol or methanol) and reaction time (8–12 hours) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- X-ray crystallography : For resolving the Z-configuration of the benzylidene moiety and confirming the thiazolidinone ring geometry (e.g., using SHELXTL or WinGX for refinement) .

- NMR spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding interactions (e.g., methoxyethyl chain conformation) .

- IR spectroscopy : Identification of thioxo (C=S) and carbonyl (C=O) stretching vibrations (~1250 cm and ~1700 cm, respectively) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays aligned with known activities of structurally similar rhodanine derivatives:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Anticancer screening : Cytotoxicity via MTT assay against common cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Photosystem II (PSII) inhibition in spinach chloroplasts, given the structural similarity to PET inhibitors .

Advanced Research Questions

Q. How can contradictory crystallographic data on Z/E isomerism be resolved?

Contradictions may arise from dynamic disorder or refinement errors. To address this:

- Use high-resolution data (≤ 0.8 Å) and anisotropic refinement in SHELXL .

- Validate the configuration via H-H NOESY NMR to detect spatial proximity between the benzylidene proton and thiazolidinone substituents .

- Compare experimental and DFT-calculated bond lengths (e.g., C=S and C=O) to confirm geometric fidelity .

Q. What strategies optimize the synthetic yield of the Z-isomer?

- Solvent modulation : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state .

- Catalytic additives : Use of p-toluenesulfonic acid (PTSA) or molecular sieves to remove water and shift equilibrium toward cyclization .

- Microwave-assisted synthesis : Reduces reaction time (≤2 hours) and improves Z-selectivity via controlled thermal gradients .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

- Substituent variation : Replace the 4-fluoro group with electron-withdrawing groups (e.g., -NO) to enhance antimicrobial potency .

- Side-chain engineering : Substitute the 2-methoxyethyl group with alkylamino chains (e.g., 4-(diethylamino)butyl) to improve cellular uptake and kinase inhibition .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like hemoglobin subunits or DYRK1A kinase .

Q. What advanced methods validate the compound’s mechanism of action in biological systems?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., hemoglobin) .

- RNA-seq profiling : Identify differentially expressed genes in treated cancer cells to map pathways affected (e.g., apoptosis or oxidative stress) .

- Metabolomic analysis : Track changes in ATP/ADP ratios or ROS levels to confirm PSII inhibition or pro-oxidant effects .

Methodological Notes

- Crystallography : For ambiguous datasets, employ the Olex2 interface with SHELXL refinement and validate using the R metric (< 5% for high-quality data) .

- Synthetic optimization : Monitor reaction progress via TLC (hexane/ethyl acetate, 1:9) and purify via silica gel chromatography (≥95% purity for biological assays) .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates to ensure statistical robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.